Alitame

Sweetness Potency Relative Sweetness Artificial Sweeteners

High-intensity sweeteners often face thermal degradation during pasteurization or require phenylalanine warnings, limiting formulation options. Alitame (CAS 80863-62-3) solves both constraints. - **Thermal stability**: Half-life double that of aspartame at pH 5-8 (~4 years at 23°C); suitable for hot-filled beverages. - **Regulatory advantage**: Phenylalanine-free, bypassing mandatory PKU labeling required for aspartame. - **Potency**: 2000× sucrose; enables low-usage-level formulations.

Molecular Formula C14H25N3O4S
Molecular Weight 331.43 g/mol
CAS No. 80863-62-3
Cat. No. B1666883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlitame
CAS80863-62-3
Synonymsalitame
alpha-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)alaninamide
Molecular FormulaC14H25N3O4S
Molecular Weight331.43 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)
InChIKeyIVBOUFAWPCPFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, approximately 130 g/L at pH 5.0 and room temperature;  solubility increases at higher and lower pH, and higher temperature
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alitame High-Intensity Dipeptide Sweetener


Alitame (CAS 80863-62-3), chemically L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide, is a second-generation, high-intensity artificial sweetener belonging to the aspartic acid-derived dipeptide class [1]. Developed by Pfizer, it is approximately 2000 times sweeter than sucrose and is characterized by a clean, sucrose-like taste profile without the bitter or metallic aftertaste often associated with other high-potency sweeteners [1][2]. Its structure, which replaces the methyl ester and phenylalanine moieties of aspartame with a stable amide linkage and a sterically hindered thietanyl-amine group, confers enhanced thermal and hydrolytic stability [3]. While not approved for use in the United States by the FDA, Alitame has been evaluated and assigned an Acceptable Daily Intake (ADI) of 0-1 mg/kg body weight by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is approved for use in several countries, including Australia, China, and Mexico [2][4].

Profile High-intensity sweetener (aspartic acid-derived dipeptide)
Composition Phenylalanine-free; eliminates aspartame-class labeling constraints
Stability Reported enhanced thermal/hydrolytic stability supports heated/acidic matrices

Alitame vs. Other Dipeptide Sweeteners


While Alitame is structurally related to other dipeptide sweeteners like aspartame and neotame, it exhibits distinct physicochemical and sensory properties that preclude direct, one-for-one substitution. The generic substitution of Alitame with other dipeptide sweeteners, particularly aspartame, is not feasible due to significant differences in sweetness potency (10x more potent than aspartame), thermal and pH stability (double the half-life under acidic or high-heat conditions), and phenylalanine content (Alitame is phenylalanine-free) [1][2]. These differences directly impact critical formulation parameters, including usage levels, shelf-life in specific matrices, and regulatory labeling, especially for products requiring high-temperature processing, extended shelf stability, or catering to individuals with phenylketonuria (PKU) [3].

Sweetness potency may shift usage levels substantially. Alitame's reported 10× potency difference vs. aspartame requires reformulation; direct weight-based replacement is not feasible.

Stability profile may not transfer. Approximately 2× longer half-life under heat/acidity means shelf-life expectations and degradation risk differ significantly from aspartame-based designs.

Phenylalanine-free composition changes labeling and consumer context. Aspartame-containing products carry mandatory phenylketonuria warnings; Alitame's absence of phenylalanine alters regulatory requirements and PKU-sensitive market positioning.

Alitame vs. Aspartame: Quantitative Evidence


Sweetness Potency vs. Aspartame

Alitame possesses a sweetness potency approximately 2000 times that of sucrose on a weight basis, and is about 10 times sweeter than aspartame. This quantification is based on standardized sensory evaluations using a sucrose reference [1][2].

Sweetness Potency
Head-to-head
Alitame: 2000× sucrose; 10× vs. aspartame (200× sucrose)
Supports lower usage levels; order-of-magnitude potency difference informs cost-in-use evaluation.
Sensory panel, aqueous solution, weight basis.
Sweetness Potency Relative Sweetness Artificial Sweeteners

Thermal and pH Stability vs. Aspartame

Alitame demonstrates significantly enhanced stability compared to aspartame. Its half-life under hot or acidic conditions is approximately twice as long as that of aspartame [1]. Specifically, in aqueous solution at pH 5-8 and 23°C, Alitame exhibits a half-life of approximately 4 years, while at pH 2 and 23°C, its half-life is 1 year [2][3].

Thermal/pH Stability
Head-to-head
Half-life ~2× longer than aspartame under hot/acidic conditions. pH 5-8 (23°C): ~4 years; pH 2 (23°C): 1 year.
May support pasteurized/acidic beverage applications where aspartame degrades rapidly.
Aqueous solution, comparative half-life measurement.
Thermal Stability pH Stability Shelf-life Prediction

Phenylalanine Content Comparison

Unlike aspartame, which contains phenylalanine as one of its constituent amino acids, Alitame is synthesized from L-aspartic acid and D-alanine and contains no phenylalanine [1][2]. This structural distinction has direct implications for labeling and safety.

Phenylalanine Content
Class-level
Alitame: 0% phenylalanine; Aspartame: contains phenylalanine (approx. 50% by weight in dipeptide).
Eliminates need for phenylketonuria warning label; supports PKU-sensitive formulation context.
Molecular structure analysis.
Phenylketonuria (PKU) Metabolite Profile Regulatory Labeling

Sweetness Synergy with NHDC and Rebaudioside A

In ternary sweetener mixture studies, the combination of alitame, neohesperidin dihydrochalcone (NHDC), and rebaudioside-A achieved a mean sweetness intensity rating of 10.8, which represents a 99.4% increase compared to the average sweetness of the three self-mixtures [1].

Synergy (Ternary Blend)
Cross-study comparable
Alitame+NHDC+Reb-A: mean intensity 10.8, +99.4% vs. average of self-mixtures.
Supports formulation cost optimization through quantified sweetness synergy.
Trained panel, isointense with 2% sucrose.
Sweetener Synergy Ternary Mixtures Taste Modulation

Alitame Application Scenarios


Heat-Processed Beverages and Liquids

Due to its superior thermal stability, with a half-life twice that of aspartame under hot or acidic conditions, Alitame is a preferred sweetener for pasteurized or hot-filled beverages (e.g., iced teas, flavored waters, and dairy drinks) where aspartame would rapidly degrade, leading to a loss of sweetness and potential off-flavor development [1][2]. Its stability at pH 5-8 (half-life ~4 years at 23°C) supports extended shelf-life claims [3].

PKU-Safe & Clean-Label Foods

Alitame's phenylalanine-free composition makes it uniquely suited for use in products marketed to individuals with phenylketonuria (PKU) and for manufacturers seeking to avoid the mandatory 'Contains Phenylalanine' warning label required for aspartame-sweetened products [1]. This provides a distinct regulatory and marketing advantage in specific global markets.

Cost-Optimized Sweetener Blends

Formulators can leverage Alitame's high potency (2000× sucrose) and its quantifiable synergy with other sweeteners, such as the 99.4% sweetness enhancement observed in a ternary blend with NHDC and rebaudioside-A, to design cost-effective, multi-component sweetener systems that minimize total sweetener usage while achieving a desired sweetness profile [1].

Application
Selection Property
Validation Focus
Heat-Processed Beverages & Liquids
Thermal/pH stability profile
Half-life evaluation in target heated/acidic matrix
PKU-Sensitive Formulations
Phenylalanine-free composition
Labeling compliance & PKU consumer context assessment
Sweetener Blend Systems
High potency & synergistic potential
Blend ratio and sweetness intensity validation

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